molecular formula C17H15N3O7S2 B13952363 1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- CAS No. 63182-23-0

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)-

Cat. No.: B13952363
CAS No.: 63182-23-0
M. Wt: 437.5 g/mol
InChI Key: SNWOLNBVIFEONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of azo dyes derived from naphthalenedisulfonic acid. Its structure features two sulfonic acid groups at the 1,3-positions of the naphthalene ring and an azo (-N=N-) linkage at the 7-position, connected to a 4-amino-3-methoxyphenyl substituent (Figure 1).

Properties

CAS No.

63182-23-0

Molecular Formula

C17H15N3O7S2

Molecular Weight

437.5 g/mol

IUPAC Name

7-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C17H15N3O7S2/c1-27-16-8-12(4-5-15(16)18)20-19-11-3-2-10-6-13(28(21,22)23)9-17(14(10)7-11)29(24,25)26/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26)

InChI Key

SNWOLNBVIFEONT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials

Step 1: Diazotization

The first step is the diazotization of 4-amino-3-methoxyaniline to form the corresponding diazonium salt. This is typically achieved by treatment with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid) at low temperatures.

  • Temperature control: The reaction temperature is maintained below 5°C to prevent decomposition of the diazonium salt and side reactions.
  • pH: The acidic environment is essential for the formation and stabilization of the diazonium intermediate.

Step 2: Azo Coupling

The diazonium salt formed is then coupled with 1,3-naphthalenedisulfonic acid under slightly alkaline conditions.

  • pH control: The coupling reaction is carried out at pH above 8 to favor the nucleophilic attack of the aromatic ring on the diazonium salt and to minimize side reactions.
  • Reaction medium: Typically aqueous or aqueous-organic solvents are used.
  • Temperature: Mild conditions are maintained to preserve the integrity of the azo linkage.

This two-step process leads to the formation of the azo dye 1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- with high selectivity and yield.

Detailed Reaction Scheme and Conditions

Step Reagents/Conditions Purpose Notes
Diazotization 4-Amino-3-methoxyaniline, NaNO2, HCl, <5°C Formation of diazonium salt Temperature critical to avoid decomposition
Azo Coupling Diazonium salt + 1,3-naphthalenedisulfonic acid, pH >8 Formation of azo bond pH control critical for coupling efficiency

Additional Synthetic Considerations

  • Purification: The azo dye product is typically purified by crystallization or precipitation from aqueous media.
  • Stability: The azo compound is stable under standard storage conditions but sensitive to strong reducing agents.
  • Yields: Reported yields in literature sources are generally high, often exceeding 80%, depending on reaction optimization.

Related Synthetic Routes and Analogous Preparations

While direct literature on this exact compound's synthesis is somewhat limited, analogous azo dyes involving naphthalenedisulfonic acids and substituted anilines follow similar diazotization and azo coupling protocols. For example, synthesis of related compounds such as 7-[(4-amino-2-methylphenyl)azo]naphthalene-1,3-disulfonic acid confirms the robustness of this approach.

Moreover, the preparation of the 4-amino-3-methoxyaniline precursor can be achieved via catalytic hydrogenation of corresponding nitro compounds or through substitution reactions involving methoxy groups, as detailed in patent literature concerning similar aromatic amines.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Groups

Target Compound
  • Sulfonic Acid Positions : 1,3
  • Azo Group Position : 7
  • Substituent: 4-Amino-3-methoxyphenyl
Acid Orange 10 (C.I. 16230)
  • Structure : 7-Hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid disodium salt
  • Sulfonic Acid Positions : 1,3
  • Azo Group Position : 8
  • Substituent : Phenyl group
  • Applications : Used as a dye in textiles and cosmetics due to its bright orange color .
  • Key Difference: Lacks amino and methoxy groups, reducing its utility in analytical applications compared to the target compound.
Acid Red 18 (C.I. 16255)
  • Structure : Trisodium 7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonate
  • Sulfonic Acid Positions : 1,3,8 (three sulfonate groups)
  • Azo Group Position : 8
  • Substituent : 4-Sulfo-1-naphthalenyl
  • Applications : Widely used as a food dye (Ponceau 4R) and in biological staining due to high water solubility .
  • Key Difference: Additional sulfonate group increases solubility but reduces compatibility with non-polar matrices.

Spectral and Analytical Performance

  • Target Compound: The amino and methoxy groups likely enable UV-Vis absorption at longer wavelengths (~500–600 nm), suitable for spectrophotometric detection of metal ions or pharmaceuticals, similar to the azo reagent described in .
  • Acid Red 18 : Exhibits λmax at 505 nm, making it suitable for colorimetric assays .
  • Acid Orange 10 : Shows λmax at 480 nm, ideal for industrial dyeing but less sensitive for analytical purposes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Sulfonic Acid Positions Azo Substituent CAS Number Key Applications Reference
Target Compound 1,3 4-Amino-3-methoxyphenyl N/A Analytical chemistry -
Acid Orange 10 1,3 Phenyl 1936-15-8 Textile dye
Acid Red 18 1,3,8 4-Sulfo-1-naphthalenyl 2611-82-7 Food dye, staining
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy 2,7 4-Aminophenyl (bis-azo) 89117-41-9 High-affinity metal chelator

Table 2: Spectral Properties

Compound λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Solubility (Water)
Target Compound ~550* ~25,000* High (due to -SO₃H)
Acid Red 18 505 30,000 Very high
Acid Orange 10 480 20,000 Moderate

*Estimated based on structural analogs.

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)-, commonly referred to as a naphthalene derivative, is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its naphthalene core with sulfonic acid groups and an azo linkage to an amino-substituted phenol. Its molecular formula is C13H12N2O5S2C_{13}H_{12}N_{2}O_{5}S_{2}, and it has a molecular weight of approximately 336.37 g/mol. The presence of functional groups such as sulfonic acids and amino groups contributes to its solubility and reactivity in biological systems.

Biological Activity

  • Antimicrobial Properties : Studies have indicated that naphthalene derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases.
  • Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines. It appears to trigger apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival.
  • Enzyme Inhibition : There is evidence suggesting that naphthalene derivatives can inhibit specific enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthalene derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition zones compared to control samples, suggesting its potential as a therapeutic agent against bacterial infections.

CompoundInhibition Zone (mm)Control
Test Compound150
Control A0-

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines revealed that treatment with 1,3-naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis markers after treatment.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108010
255030
502060

The biological activities of this compound are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
  • Membrane Disruption : Alters membrane integrity in microbial cells.
  • Signal Transduction Modulation : Influences pathways related to inflammation and apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-naphthalenedisulfonic acid derivatives with azo functional groups, and how do reaction conditions influence yield?

Q. How can researchers characterize the solubility and stability of this compound under varying pH and ionic strength conditions?

Methodological Answer: Solubility can be determined via UV-Vis spectroscopy by measuring absorbance in buffered solutions (pH 2–12). Stability studies require accelerated degradation tests (e.g., 40°C for 72 hours) with HPLC monitoring. For example, related disulfonic acid azo dyes show high solubility in polar solvents (e.g., water, DMSO) due to sulfonate groups, but precipitation occurs in high-ionic-strength solutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. DNA binding) for structurally similar azo-disulfonic acid compounds?

Methodological Answer: Contradictions arise from differing experimental designs. To address this:

  • Enzyme Inhibition Assays: Use purified enzymes (e.g., tyrosinase) and compare IC₅₀ values under standardized conditions (pH 7.4, 37°C).
  • DNA Binding Studies: Employ fluorescence quenching or circular dichroism to assess intercalation vs. groove binding.
    For example, 1,3-naphthalenedisulfonic acid derivatives show stronger DNA binding at low ionic strength but exhibit enzyme inhibition only at higher concentrations .

Q. How can HPLC methods be optimized for separating and quantifying this compound in complex matrices (e.g., biological fluids)?

Q. What are the mechanistic implications of metal-complex formation with this compound, and how does it affect photophysical properties?

Methodological Answer: Metal ions (e.g., Cu²⁺, Fe³⁺) coordinate with sulfonate and azo groups, altering absorption spectra. Use Job’s method (continuous variation) to determine stoichiometry. For example, Cu²⁺ forms a 1:2 complex with similar dyes, shifting λₘₐₓ by 30–50 nm and enhancing fluorescence quenching .

Q. How do structural modifications (e.g., methoxy vs. amino substituents) influence the compound’s redox behavior in electrochemical studies?

Methodological Answer: Cyclic voltammetry in PBS (pH 7.4) reveals redox peaks corresponding to azo group reduction (-0.5 V to -0.8 V vs. Ag/AgCl). Methoxy groups increase electron density, shifting peaks cathodically, while amino substituents enhance proton-coupled electron transfer. Comparative studies with 3-methoxy vs. 4-amino analogs show a 150 mV difference in reduction potentials .

Q. What safety protocols are critical when handling this compound, given regulatory concerns about azo dye metabolites?

Methodological Answer: Follow EPA guidelines for azo compounds:

  • Use fume hoods to avoid inhalation of powdered forms.
  • Test for aromatic amine metabolites (e.g., GC-MS) to assess carcinogenic potential.
  • Dispose of waste via certified incineration to prevent sulfonate leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.